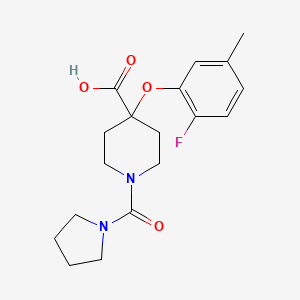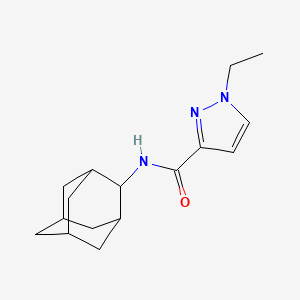![molecular formula C18H23N3O4S B5324567 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5324567.png)
2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide, also known as MPSP, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. MPSP is a selective antagonist of the TRPM8 ion channel, which is involved in thermoregulation and pain sensation. In
作用機序
2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide is a selective antagonist of the TRPM8 ion channel, which is involved in thermoregulation and pain sensation. By blocking the activity of TRPM8 ion channels, this compound can reduce cold-induced pain and may have potential applications in the treatment of neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of prostate cancer cells in vitro and may have potential use in cancer treatment. Additionally, this compound has been shown to reduce cold-induced pain and may be a useful tool for studying the role of TRPM8 ion channels in pain sensation.
実験室実験の利点と制限
One advantage of using 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide in lab experiments is its selectivity for the TRPM8 ion channel, which allows for more precise targeting of this channel. However, one limitation of using this compound is that it may have off-target effects on other ion channels, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide. One area of interest is the potential use of this compound in cancer treatment. Further studies are needed to determine the efficacy of this compound in vivo and to explore its mechanisms of action in cancer cells. Additionally, there is potential for the development of novel TRPM8 antagonists with improved selectivity and potency. Finally, further studies are needed to explore the role of TRPM8 ion channels in pain sensation and to determine the potential therapeutic applications of TRPM8 antagonists like this compound.
合成法
The synthesis of 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide involves several steps, including the reaction of 2-methyl-4-nitrophenol with propylamine to form 2-methyl-4-(propylamino)phenol. This compound is then reacted with chlorosulfonic acid to form 2-methyl-4-[(propylamino)sulfonyl]phenol. The final step involves the reaction of 2-methyl-4-[(propylamino)sulfonyl]phenol with N-(pyridin-2-ylmethyl)acetamide to form this compound.
科学的研究の応用
2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide has potential applications in scientific research, particularly in the field of pain management. TRPM8 ion channels are involved in cold-induced pain and are also expressed in certain types of cancer cells. This compound has been shown to inhibit the growth of prostate cancer cells and may have potential use in cancer treatment. Additionally, this compound may have applications in the treatment of neuropathic pain and may be a useful tool for studying the role of TRPM8 ion channels in pain sensation.
特性
IUPAC Name |
2-[2-methyl-4-(propylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-3-9-21-26(23,24)16-7-8-17(14(2)11-16)25-13-18(22)20-12-15-6-4-5-10-19-15/h4-8,10-11,21H,3,9,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJHXXUNHPRHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopentyl-N'-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)urea](/img/structure/B5324497.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324500.png)
![2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5324520.png)
![N-cyclopropyl-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324528.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5324534.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5324539.png)
![2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5324544.png)

![4-hydroxy-9-methyl-2-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-7(6H)-one](/img/structure/B5324564.png)


![4-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5324597.png)